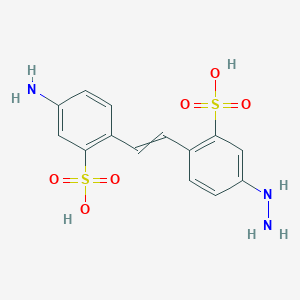![molecular formula C9H5N3O2 B13794072 1h-Imidazo[1,2-a]benzimidazole-2,3-dione CAS No. 57842-37-2](/img/structure/B13794072.png)
1h-Imidazo[1,2-a]benzimidazole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals
Méthodes De Préparation
The synthesis of 1H-imidazo[1,2-a]benzimidazole-2,3-dione(9ci) can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-imidazo[1,2-a]benzimidazole-2,3-dione(9ci) involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like phosphodiesterase 10A (PDE10A), which plays a role in neurological functions . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) can be compared with other similar compounds, such as:
Imidazole: A simpler structure with broad biological activities.
Benzimidazole: Known for its antiparasitic and antifungal properties.
1,3-Diazole: Another heterocyclic compound with diverse applications.
The uniqueness of this compound(9ci) lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
57842-37-2 |
|---|---|
Formule moléculaire |
C9H5N3O2 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
3H-imidazo[1,2-a]benzimidazole-1,2-dione |
InChI |
InChI=1S/C9H5N3O2/c13-7-8(14)12-6-4-2-1-3-5(6)10-9(12)11-7/h1-4H,(H,10,11,13) |
Clé InChI |
KXGMLDRXKFNSHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)

![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)

![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)

![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)


